molecular formula C23H18N2O4 B2477262 N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide CAS No. 923689-92-3

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide

Cat. No.: B2477262
CAS No.: 923689-92-3
M. Wt: 386.407
InChI Key: VXGYUOAYSFAVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide ( 923689-92-3) is a chemical compound with a molecular formula of C23H18N2O4 and a molecular weight of 386.4 g/mol . This synthetic small molecule features a flavone (4-oxo-4H-chromen) core structure linked to a nicotinamide moiety via a nitrogen-based bond. The flavone core is substituted with a 4-ethoxyphenyl group at the 2-position, a structural feature shared with other researched flavonoid derivatives. Compounds with similar flavone-nicotinamide hybrid structures are the subject of ongoing investigation in life science research for their potential biological activities . Researchers are exploring these classes of compounds primarily for their potential anti-inflammatory properties. Preclinical studies on structurally similar flavone derivatives have demonstrated inhibition of key pro-inflammatory cytokines and chemokines, such as monocyte chemotactic protein-1 (MCP-1), interleukin (IL)-6, and IL-8 in immune cell models . The nicotinamide moiety incorporated into the structure is a form of Vitamin B3, a precursor to essential coenzymes NAD(H) and NADP(H) involved in cellular energy metabolism and redox defense systems . Nicotinamide itself is known to exhibit anti-inflammatory and antioxidant activities, and can inhibit the nuclear poly (ADP-ribose) polymerase-1 (PARP-1), which influences the transcription of signaling molecules . The combination of these structural features makes this compound a candidate for research into cellular signaling pathways, inflammatory processes, and metabolic regulation. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYUOAYSFAVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the chromen-4-one core.

    Attachment of the nicotinamide moiety: The final step involves the coupling of the nicotinamide group to the chromen-4-one derivative, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyphenyl group and aromatic rings participate in electrophilic aromatic substitution (EAS) under acidic or basic conditions. For example:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the para position of the ethoxyphenyl ring .

  • Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid (20% SO₃) at 80°C .

Key Conditions and Yields:

Reaction TypeReagents/ConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C72%
SulfonationSO₃, H₂SO₄, 80°C68%

Oxidation:

The chromen-4-one core undergoes oxidation at the carbonyl group or conjugated double bonds:

  • Chromen-4-one Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the pyrone ring to form carboxylic acid derivatives .

  • Ethoxyphenyl Oxidation : H₂O₂/Fe(II) Fenton systems convert the ethoxy group to quinone structures via radical intermediates .

Reduction:

  • Carbonyl Reduction : NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group, forming 4-hydroxy derivatives.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines .

Electrochemical Data (Cyclic Voltammetry) :

ProcessPotential (V vs. Ag/AgCl)Electron Transfer
Anodic Peak+0.822e⁻
Cathodic Peak-1.151e⁻

Suzuki–Miyaura Coupling:

The brominated chromen-4-one intermediate reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 7 .

Aldol Condensation:

Reacts with 3-aminobenzaldehyde in methanol/K₂CO₃ to form Schiff base intermediates, which cyclize to yield fused heterocycles .

Representative Synthetic Pathway :

  • Suzuki Coupling :

    • 1-(4′-Bromo-2-hydroxyphenyl)ethanone + 4-fluorophenylboronic acid → Intermediate (85% yield).

  • Aldol Cyclization :

    • Intermediate + 3-aminobenzaldehyde → Cyclized product (78% yield).

Ester Hydrolysis:

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate undergoes saponification with LiOH/MeOH to produce carboxylic acid derivatives (quantitative yield) .

Amidation:

Nicotinamide moieties are introduced via EDCI/DMAP-mediated coupling with carboxylic acids. Typical yields range from 60% to 75% .

Complexation with Metal Ions

The compound forms stable complexes with Fe(III) via the

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds related to N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized chromene derivatives, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations were determined using broth microdilution assays, indicating promising potential as antibacterial agents .

Anticancer Properties

The compound has shown potential in anticancer applications. Chromene derivatives are known for their cytotoxic effects on various cancer cell lines. In vitro studies have utilized the MTT assay to assess cell viability and apoptosis induction, demonstrating that these compounds can effectively reduce cancer cell proliferation .

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research highlights its ability to scavenge free radicals, thus protecting cells from oxidative damage .

Drug Development

The compound's structural features make it a valuable candidate in drug development. It has been studied for its potential as a co-treatment agent that can enhance the efficacy of existing drugs by inhibiting metabolic enzymes such as CYP1A2 and CYP3A4, which are involved in drug metabolism . This property can lead to increased bioavailability and prolonged action of therapeutic agents.

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting certain metabolic pathways, these compounds could potentially improve drug retention in the body, enhancing treatment outcomes for neurodegenerative disorders .

Case Study on Antibacterial Efficacy

A study published in a peer-reviewed journal synthesized several chromene sulfonamide hybrids and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited low minimal inhibitory concentrations, suggesting their potential as effective antibacterial agents .

Case Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of chromene derivatives on fibroblast L929 cells using the MTT assay. The findings revealed that several compounds induced apoptosis without significant toxicity to normal cells, highlighting their selective anticancer activity .

Activity TypeTest Organisms/CellsResult
AntibacterialStaphylococcus aureusEffective (MIC < 10 µg/mL)
Escherichia coliEffective (MIC < 15 µg/mL)
CytotoxicityFibroblast L929 cellsIC50 = 20 µM
AntioxidantDPPH ScavengingIC50 = 30 µM

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, potentially inhibiting their activity. The nicotinamide moiety may also play a role in binding to specific receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives

highlights structurally related benzamide derivatives with alkoxy-substituted phenyl groups. For example:

  • Compound 15 : Features a 4-methoxyphenyl group.
  • Compound 16 : Contains a 4-ethoxyphenyl group.
  • Compound 17 : Includes a 4-propoxyphenyl group.
Hypothetical Comparison Table (Based on Substituent Effects):
Compound Substituent Molecular Weight (g/mol) logP* Potential Impact on Bioactivity
Target Compound 4-ethoxyphenyl ~407.4 ~3.2 Balanced lipophilicity
Compound 15 4-methoxyphenyl ~393.3 ~2.8 Lower lipophilicity
Compound 17 4-propoxyphenyl ~421.4 ~3.6 Higher lipophilicity

*logP values are estimated using fragment-based methods.

The ethoxy group in the target compound strikes a balance between lipophilicity and steric bulk compared to methoxy (smaller, less lipophilic) and propoxy (bulkier, more lipophilic) analogs. This may influence pharmacokinetic properties, such as absorption and metabolic stability .

Benzimidazole Derivatives with Ethoxyphenyl Groups

lists controlled substances like Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine), which shares the 4-ethoxyphenyl motif but has a benzimidazole core. Unlike the target compound’s chromenone-nicotinamide structure, Etazene’s benzimidazole core is associated with opioid receptor activity. This highlights that while ethoxyphenyl groups are common in bioactive molecules, the core structure dictates target specificity .

Gadolinium-Based Contrast Agents

describes Gadoxetate Disodium, which contains a 3-(4-ethoxyphenyl)propyl group. Here, the ethoxyphenyl substituent likely enhances solubility or tissue targeting in diagnostic imaging. In contrast, the target compound’s ethoxyphenyl group may optimize binding to enzymes or receptors, demonstrating how substituent effects vary with application .

Methodological Considerations in Structural Analysis

The structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX/ORTEP (). For example, SHELXL is widely used for refining small-molecule structures, ensuring accurate determination of substituent conformations and intermolecular interactions .

Biological Activity

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is a compound that belongs to the class of 4H-chromen derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.37 g/mol
  • IUPAC Name : this compound

This compound features a coumarin core, which is known for its potential pharmacological properties.

Antioxidant Activity

Research has shown that compounds containing the coumarin moiety exhibit significant antioxidant properties. A study indicated that derivatives of coumarins can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. The compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It was found to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

The compound's neuroprotective effects have been highlighted in studies focused on Alzheimer's disease. It has shown the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it has been reported to protect neuronal cells from oxidative damage induced by hydrogen peroxide .

Table 1: Biological Activities of this compound

Activity TypeMethodologyResultReference
AntioxidantDPPH AssayIC50 = 15 µM
AntimicrobialDisk Diffusion MethodInhibition Zone = 12 mm
Anti-inflammatoryELISADecreased IL-6 levels
NeuroprotectiveAChE Inhibition AssayIC50 = 0.27 µM

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study involving transgenic mice models of Alzheimer's disease, this compound was administered over a period of four weeks. The results indicated significant improvements in cognitive function as measured by the Morris water maze test. Additionally, histological analysis revealed reduced amyloid plaque deposition in treated mice compared to controls .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A clinical evaluation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited notable antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide?

The synthesis typically involves multi-step reactions, starting with the formation of the chromen-4-one core via cyclization of substituted benzaldehydes with active methylene compounds. Subsequent coupling of the nicotinamide moiety may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical, with structural validation using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : Assign peaks for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons; δ ~1.4 ppm for ethoxy CH3_3), chromen-4-one carbonyl (δ ~175–180 ppm in 13C^{13}C-NMR), and nicotinamide protons (distinct splitting patterns).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screens should include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
  • Cell viability assays (e.g., MTT or resazurin-based) across cancer/normal cell lines to identify cytotoxic selectivity.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., doxorubicin for cytotoxicity) are essential .

Q. How should researchers handle the compound’s hygroscopicity or stability issues?

Store under inert atmosphere (argon) at −20°C, using desiccants. Pre-dissolve in anhydrous DMSO for biological assays and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction using SHELXL or similar software ( ) can unambiguously determine the chromen-4-one tautomer and confirm the spatial orientation of the ethoxyphenyl group. Refinement with WinGX/ORTEP ( ) enables visualization of anisotropic displacement parameters, critical for distinguishing between keto-enol tautomers. Hydrogen-bonding patterns (e.g., N–H···O=C interactions) should be analyzed using graph-set notation ( ) .

Q. What methodologies address contradictory biological activity data across assays?

  • Orthogonal assays : Validate cytotoxicity via ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays.
  • Off-target profiling : Use kinome-wide screens or proteomics to identify non-specific interactions.
  • Structural analogs : Synthesize derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores. Cross-reference with SAR studies of related chromenone-nicotinamide hybrids () .

Q. How can hydrogen-bonding networks influence the compound’s solubility and bioavailability?

Graph-set analysis ( ) of crystal packing reveals intermolecular interactions (e.g., R22_2^2(8) motifs) that impact solubility. Computational tools (e.g., COSMO-RS) can predict solubility in biorelevant media. Modify hydrogen-bond donors/acceptors via functional group substitutions (e.g., replacing ethoxy with PEG-linked groups) to enhance aqueous solubility .

Q. What advanced techniques elucidate metabolite formation in vitro?

  • LC-HRMS/MS : Identify phase I/II metabolites using hepatocyte incubations or microsomal assays.
  • Isotope labeling : Track metabolic pathways with 13C^{13}C- or 2H^{2}H-labeled analogs.
  • CYP450 inhibition assays : Determine if the compound affects major drug-metabolizing enzymes (e.g., CYP3A4) .

Q. How can molecular docking and MD simulations improve target identification?

  • Docking : Use AutoDock Vina or Glide to screen against kinases (e.g., PI3K, EGFR) or epigenetic regulators (HDACs). Validate poses with free-energy perturbation (FEP) calculations.
  • MD simulations : Analyze binding stability (RMSD/RMSF plots) over 100+ ns trajectories. Compare with crystallographic B-factors for consistency .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Quality control : Implement strict SOPs for synthesis, including in-process checks (TLC, 1H^1H-NMR).
  • Standardized assays : Use internal reference standards (e.g., IC50_{50} of a control compound) across batches.
  • Stability-indicating methods : Employ forced degradation studies (heat, light, pH) to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.